1,3,5-Triethyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triethyl-2-nitrobenzene is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzene, where three ethyl groups and one nitro group are substituted at the 1, 3, 5, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triethyl-2-nitrobenzene can be synthesized through the nitration of 1,3,5-triethylbenzene. The process involves the reaction of 1,3,5-triethylbenzene with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, flow rate, and reagent concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triethyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: 1,3,5-Triethyl-2-aminobenzene.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,3,5-Triethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-triethyl-2-nitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can participate in redox reactions, while the ethyl groups can influence the compound’s hydrophobic interactions and binding affinity with various targets. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-2-nitrobenzene: Similar structure but with methyl groups instead of ethyl groups.
1,3,5-Triethylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-Triethyl-1-nitrobenzene: Different substitution pattern, leading to variations in chemical properties and reactivity
Uniqueness
1,3,5-Triethyl-2-nitrobenzene is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Properties
CAS No. |
13402-30-7 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1,3,5-triethyl-2-nitrobenzene |
InChI |
InChI=1S/C12H17NO2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
NDBCPIJMCJBZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)[N+](=O)[O-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.